molecular formula C11H11NO B11913377 4,5-Dimethylquinolin-8-ol CAS No. 15011-28-6

4,5-Dimethylquinolin-8-ol

Cat. No.: B11913377
CAS No.: 15011-28-6
M. Wt: 173.21 g/mol
InChI Key: BMSFUUKWVPJQMD-UHFFFAOYSA-N
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Description

4,5-Dimethylquinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline core with two methyl groups at the 4th and 5th positions and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethylquinolin-8-ol can be synthesized through various methods. One common approach involves the Skraup-Doebner-Von Miller synthesis, which is a modified version of the traditional Skraup synthesis. This method involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method includes the regioselective deuteration of 2,5-dimethylquinolin-8-ol using ambient reaction conditions and low-cost reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Comparison with Similar Compounds

4,5-Dimethylquinolin-8-ol can be compared with other similar compounds, such as:

    Quinolines: These compounds share the quinoline core structure but differ in their substituents.

    Quinolones: These are synthetic derivatives of quinolines with a broader spectrum of biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Biological Activity

4,5-Dimethylquinolin-8-ol, a derivative of quinoline, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, anticancer, and antiviral agent. The following sections summarize the current understanding of its biological activity based on recent research findings.

This compound is characterized by the presence of hydroxyl (-OH) and methyl (-CH₃) groups at specific positions on the quinoline ring. These substituents play a crucial role in modulating the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a study showed that derivatives of 8-hydroxyquinoline displayed significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

The antifungal efficacy of this compound has been evaluated against several fungal pathogens. A series of fluorinated quinoline analogs were synthesized and tested, with some derivatives showing inhibition rates significantly higher than standard antifungal agents . The structure-activity relationship (SAR) indicated that electron-donating groups at specific positions on the benzene ring enhance antifungal activity.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . Notably, certain derivatives have shown IC50 values in the low micromolar range, indicating potent activity.

Antiviral Activity

In light of recent global health challenges, the antiviral properties of this compound have been a focal point. Studies have suggested that it may inhibit viral replication by targeting specific viral enzymes or cellular pathways essential for viral life cycles. For example, derivatives have shown promising results against influenza viruses .

Case Study 1: Antibacterial Efficacy

A study highlighted the synthesis and evaluation of various 8-hydroxyquinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in G2/M phase arrest and subsequent apoptosis. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Data Tables

Activity Type IC50 (µM) Target Pathogen/Cell Line Reference
Antibacterial2 - 16Staphylococcus aureus
AntifungalVariesVarious fungal strains
AnticancerLow micromolarHuman breast cancer cell lines
AntiviralVariesInfluenza virus

Properties

CAS No.

15011-28-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4,5-dimethylquinolin-8-ol

InChI

InChI=1S/C11H11NO/c1-7-3-4-9(13)11-10(7)8(2)5-6-12-11/h3-6,13H,1-2H3

InChI Key

BMSFUUKWVPJQMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)O)C

Origin of Product

United States

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